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Chaetoglobosin D -

Chaetoglobosin D

Catalog Number: EVT-1594145
CAS Number:
Molecular Formula: C32H36N2O5
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetoglobosin D is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium brasiliense. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.
Overview

Chaetoglobosin D is a bioactive compound belonging to the class of chaetoglobosins, which are secondary metabolites produced by various fungal species, particularly from the genus Chaetomium. These compounds have garnered attention due to their diverse biological activities, including antitumor and antifungal properties. Chaetoglobosin D is structurally characterized by a complex arrangement that includes a 3-substituted indole moiety and a 13-membered carbocyclic ring system.

Source

Chaetoglobosin D is primarily isolated from the fungus Chaetomium globosum, which is commonly found in soil and decaying plant material. The extraction process typically involves fermentation of rice or other substrates, followed by solvent extraction and chromatographic purification techniques to isolate the compound from the fermentation broth .

Classification

Chaetoglobosin D falls under the category of polyketides, a diverse group of natural products synthesized through the polyketide biosynthetic pathway. This classification is significant as polyketides often exhibit a wide range of biological activities and are of great interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of Chaetoglobosin D can be achieved through both natural extraction and synthetic methodologies. The natural extraction involves:

  1. Fermentation: Cultivating Chaetomium globosum in a suitable medium (e.g., rice) to produce metabolites.
  2. Solvent Extraction: Using organic solvents like ethyl acetate to extract the metabolites from the fermentation broth.
  3. Purification: Employing techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) for further purification .

Technical Details

The isolation process often employs HPLC with diode-array detection (HPLC-DAD) to monitor the fractions for specific absorbance characteristics typical of chaetoglobosins. The structural elucidation of Chaetoglobosin D utilizes spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming its molecular formula as C₃₃H₄₀N₂O₆ .

Molecular Structure Analysis

Structure

The molecular structure of Chaetoglobosin D features:

  • A 3-substituted indole ring system.
  • A 13-membered carbocyclic ring.
  • Functional groups including hydroxyl (-OH) and amine (-NH) moieties.

Data

The molecular formula is C₃₃H₄₀N₂O₆, with a molecular weight of approximately 561.2958 g/mol. Spectroscopic data from NMR indicates characteristic chemical shifts that help in identifying specific protons and carbons within the structure, aiding in its structural confirmation .

Chemical Reactions Analysis

Reactions

Chaetoglobosin D undergoes various chemical reactions typical of polyketides, including:

  • Hydrolysis: Conversion into hydrolytic products under acidic or basic conditions.
  • Oxidation: Potential transformations involving oxidation at specific carbon centers, leading to derivatives with altered biological activities.

Technical Details

The reactivity of Chaetoglobosin D can be influenced by its functional groups, particularly the epoxide group present in some chaetoglobosin derivatives, which can be hydrolyzed to form diols .

Mechanism of Action

Process

The mechanism by which Chaetoglobosin D exerts its biological effects involves:

  1. Cell Interaction: Binding to specific cellular targets that may include enzymes or receptors involved in cell signaling pathways.
  2. Biological Activity: Exhibiting cytotoxic effects against various cancer cell lines, disrupting cellular processes such as proliferation and survival.

Data

Research indicates that Chaetoglobosin D has demonstrated significant antitumor activity against several cancer cell lines, with IC₅₀ values ranging from 0.15 to 4.65 µg/mL depending on the cell type .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically isolated as a white powder.
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate but poorly soluble in water.

Chemical Properties

  • Stability: Stability may vary under different pH conditions; generally stable under neutral conditions but sensitive to strong acids or bases.
  • Spectroscopic Characteristics: Exhibits UV absorbance peaks at approximately 205 nm, 220 nm, and 275 nm, indicative of its chromophoric groups .
Applications

Scientific Uses

Chaetoglobosin D has several potential applications in scientific research:

  • Antitumor Agent: Used in studies exploring its efficacy against various cancer types due to its cytotoxic properties.
  • Antifungal Research: Investigated for its ability to inhibit fungal growth, making it a candidate for developing new antifungal therapies.
  • Phytotoxicity Studies: Explored for its effects on plant growth, which could have implications in agricultural practices or herbicide development .
Biosynthetic Pathways & Genetic Regulation of Chaetoglobosin D

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems in Chaetomium globosum

Chaetoglobosin D (Cha D) is biosynthesized through a conserved iterative PKS-NRPS hybrid system encoded by the che gene cluster in Chaetomium globosum. The core scaffold assembly involves:

  • CheA: A 5,319-kDa multidomain megasynthase that catalyzes polyketide chain elongation using 1 acetate starter unit and 8 malonate extenders, followed by condensation with L-tryptophan. The domain architecture includes KS (ketosynthase), AT (acyltransferase), DH (dehydratase), CMeT (C-methyltransferase), ER° (inactive enoylreductase-like domain), KR (ketoreductase), ACP (acyl carrier protein), and C (condensation) domains [7] [10].
  • CheB: A trans-acting enoylreductase essential for β-carbon processing during polyketide chain elongation. It interacts directly with CheA to enable full reduction of the polyketide intermediate, a hallmark of chaetoglobosin biosynthesis [7] [9].
  • Macrocyclization: The NRPS module of CheA catalyzes intramolecular amide bond formation between the terminal carboxylic acid of the polyketide chain and the tryptophan amino group, yielding a macrocyclic intermediate [10].

A critical post-assembly step involves a Diels-Alder cycloaddition that forms the characteristic perhydroisoindolone tricyclic core. This reaction generates the cis-decalin system of prochaetoglobosins, the immediate precursors of Cha D. Enzymatic control ensures exclusive endo-selectivity, unlike non-enzymatic reactions that yield mixed stereochemistry [10].

Table 1: Core Genes in Chaetoglobosin D Biosynthesis

GeneLocus TagProtein FunctionRole in Cha D Biosynthesis
CgcheACHGG_01239PKS-NRPS hybrid megasynthaseBackbone assembly: polyketide extension + Trp incorporation
CgcheBCHGG_01238Trans-acting enoylreductaseβ-carbon reduction during polyketide chain elongation
CgcheDCHGG_01242-1Cytochrome P450 monooxygenaseC-19/C-20 oxidation of prochaetoglobosin I
CgcheECHGG_01242-2Flavin-dependent monooxygenaseEpoxidation at C6-C7
CgcheGCHGG_01243Cytochrome P450 monooxygenaseC-22 ketonization

Role of Cytochrome P450 Monooxygenases in Post-PKS Modifications

Cha D derives from prochaetoglobosin I through sequential oxidative modifications catalyzed by three cytochrome P450 monooxygenases encoded within the che cluster:

  • CheD (CgCheE): Mediates hydroxylation at C-19 and subsequent oxidation to a ketone at C-20. This converts prochaetoglobosin I (non-hydroxylated) to prochaetoglobosin II (C-19 hydroxylated) and finally to prochaetoglobosin III (C-20 ketone) [8] [10].
  • CheE (CgCheF): Catalyzes stereoselective epoxidation between C-6 and C-7 of the macrocyclic ring, a signature modification differentiating Cha D from other chaetoglobosins [3].
  • CheG: Generates the C-22 ketone functionality essential for Cha D’s bioactivity [5] [8].

Evidence for this pathway comes from P450 inhibition studies: Treating C. globosum with metyrapone (a P450 inhibitor) causes accumulation of prochaetoglobosin I–IV, confirming that oxidation occurs post-cyclization. The ratio of Cha D to prochaetoglobosins decreases 7–40 fold under inhibition, demonstrating enzymatic indispensability [10].

Table 2: Oxidative Modifications in Chaetoglobosin D Biosynthesis

EnzymeModification SiteChemical ChangeIntermediate Converted
CheD (CgCheE)C-19/C-20Hydroxylation → Ketone formationProchaetoglobosin I → III
CheE (CgCheF)C6-C7 bondEpoxidationProchaetoglobosin III → IV
CheGC-22KetonizationProchaetoglobosin IV → Chaetoglobosin D

Transcriptional Regulation by Pathway-Specific Regulators (e.g., CgcheR)

The expression of Cha D biosynthetic genes is governed by a hierarchical regulatory network:

  • CgcheR: A pathway-specific Zn₂Cys₆ transcription factor that directly activates CgcheA and downstream P450 genes (CgcheD, CgcheE, CgcheG). Disruption of CgcheR abolishes Cha D production, while its overexpression increases yield 5-fold (from 52 mg/L to 260 mg/L) [3] [5]. RNA-seq confirms 10–25 fold downregulation of che cluster genes in ΔCgcheR mutants [3].
  • CgXpp1: A basic helix-loop-helix (bHLH) transcription factor that represses Cha D biosynthesis. Knockout of CgXpp1 upregulates CgcheA expression 8.5-fold and enhances Cha D titers, indicating its role as a negative regulator [8].
  • Developmental coupling: Both regulators coordinate secondary metabolism with sporulation. ΔCgcheR and ΔCgXpp1 mutants exhibit defective ascospore formation, linking Cha D production to fungal development [3] [8].

Global regulators LaeA and VeA also influence the che cluster through chromatin remodeling. LaeA deletion reduces CgcheA transcription 6-fold, while VeA silencing similarly impairs expression [6] [8].

Evolutionary Conservation of Chaetoglobosin Biosynthetic Gene Clusters Across Fungal Taxa

Cha D biosynthetic machinery exhibits evolutionary conservation punctuated by adaptive divergence:

  • Taxonomic distribution: Orthologous che clusters occur in Penicillium expansum, Aspergillus clavatus, and Phomopsis sp., evidenced by synteny in PKS-NRPS genes (>70% amino acid identity) and flanking regulatory elements [4] [6].
  • Horizontal gene transfer (HGT): The che cluster’s discontinuous distribution across Ascomycetes (e.g., presence in Chaetomium but absence in closely related Neurospora) suggests HGT events. AntiSMASH analysis reveals transposon-like elements flanking clusters, facilitating mobilization [4] [6].
  • Functional divergence: In P. expansum, the che cluster produces chaetoglobosin A instead of Cha D due to variations in P450 specificity. Key differences include:
  • A nonfunctional cheE homolog (no epoxidation)
  • An additional methyltransferase modifying C-13 [4] [7]
  • Regulatory evolution: The Gα-cAMP/PKA pathway positively regulates Cha D in C. globosum but represses sterigmatocystin in Aspergillus nidulans, indicating lineage-specific rewiring of conserved signaling cascades [6].

Table 3: Evolutionarily Conserved Chaetoglobosin D Analogs

Fungal SpeciesCompound ProducedGenetic Deviations from C. globosumBioactivity
Chaetomium subaffineChaetoglobosin DNone (conserved cluster)Antitumor, antifungal
Penicillium expansumChaetoglobosin AAltered P450 specificity; C-13 methylationCytotoxic
Aspergillus clavatusCytochalasin E/KTruncated cheG; accessory methyltransferaseActin inhibition
Phomopsis sp.Prochaetoglobosin IIIMissing cheE and cheG (no epoxidation/ketonization)Weak bioactivity

Properties

Product Name

Chaetoglobosin D

IUPAC Name

(1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,19,23,25,28-30,33,37-38H,4,8,15H2,1-3H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19+,23-,25-,28-,29+,30+,32+/m0/s1

InChI Key

FTBNYQWFSWKCKW-WHHLLCSSSA-N

SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O

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